molecular formula C12H8F2O2 B6204919 2-(difluoromethyl)naphthalene-1-carboxylic acid CAS No. 1261628-54-9

2-(difluoromethyl)naphthalene-1-carboxylic acid

Cat. No.: B6204919
CAS No.: 1261628-54-9
M. Wt: 222.2
InChI Key:
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Description

2-(difluoromethyl)naphthalene-1-carboxylic acid is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a difluoromethyl group (-CF2H) attached to the naphthalene ring, specifically at the second position, and a carboxylic acid group (-COOH) at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(difluoromethyl)naphthalene-1-carboxylic acid typically involves the introduction of the difluoromethyl group to the naphthalene ring. One common method is the difluoromethylation of naphthalene derivatives using difluorocarbene reagents. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the difluoromethylated product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(difluoromethyl)naphthalene-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield naphthalene-1,2-dicarboxylic acid, while reduction may produce naphthalene-1-methanol .

Scientific Research Applications

2-(difluoromethyl)naphthalene-1-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)naphthalene-1-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The carboxylic acid group can participate in hydrogen bonding and ionic interactions with biological targets, influencing the compound’s activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(trifluoromethyl)naphthalene-1-carboxylic acid
  • 2-(chloromethyl)naphthalene-1-carboxylic acid
  • 2-(bromomethyl)naphthalene-1-carboxylic acid

Uniqueness

2-(difluoromethyl)naphthalene-1-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it particularly valuable in applications where these properties are desired .

Properties

CAS No.

1261628-54-9

Molecular Formula

C12H8F2O2

Molecular Weight

222.2

Purity

95

Origin of Product

United States

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